Ethyl 5-cyanonicotinate

Descripción

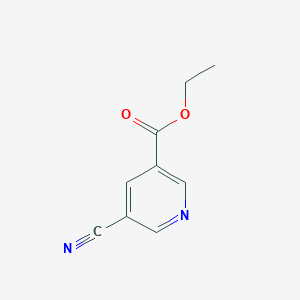

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 5-cyanopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-2-13-9(12)8-3-7(4-10)5-11-6-8/h3,5-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQINZTXTQYRDBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30326886 | |

| Record name | Ethyl 5-cyanonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90417-31-5 | |

| Record name | Ethyl 5-cyanonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 5-Cyanonicotinate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Ethyl 5-cyanonicotinate, a key pyridine-based building block, holds significant importance in the landscape of modern medicinal chemistry. Its strategic incorporation into complex molecular architectures has proven pivotal in the development of novel therapeutic agents, most notably in the class of direct factor Xa inhibitors used as anticoagulants. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the primary synthetic routes to this valuable intermediate. Moving beyond a simple recitation of procedural steps, this document delves into the underlying chemical principles, offering insights into the selection of reagents, optimization of reaction conditions, and the mechanistic rationale behind these transformations. Our aim is to equip the reader with a robust understanding of the synthesis of this compound, thereby facilitating its application in the discovery and development of new medicines.

Introduction: The Strategic Importance of this compound in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Its ability to engage in hydrogen bonding and its unique electronic properties make it a versatile component for modulating the pharmacokinetic and pharmacodynamic properties of a molecule. This compound, which features both an electron-withdrawing cyano group and an ethyl ester on the pyridine core, is a particularly valuable derivative.

The primary driver for the escalating interest in this compound is its role as a key intermediate in the synthesis of several modern anticoagulants, including Apixaban and Betrixaban.[1][2][3][4][5][6][7][8] These drugs are direct inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade, and are widely prescribed for the prevention and treatment of thromboembolic disorders. The 5-cyanonicotinate moiety often serves as a central scaffold to which other crucial pharmacophoric elements are appended.

Beyond its application in anticoagulants, the unique substitution pattern of this compound makes it an attractive starting material for the synthesis of a diverse range of other biologically active compounds. The cyano group can be readily transformed into other functional groups such as amines, amides, and carboxylic acids, opening avenues for extensive chemical exploration.

Synthetic Strategies: A Comparative Overview

Two principal synthetic routes have emerged as the most viable for the preparation of this compound. The choice between these pathways often depends on the availability of starting materials, scalability, and safety considerations.

-

The Sandmeyer Reaction: This classical approach utilizes ethyl 5-aminonicotinate as the starting material. The amino group is first converted to a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.

-

Transition Metal-Catalyzed Cyanation: This modern method involves the cross-coupling of a halogenated precursor, most commonly ethyl 5-bromonicotinate, with a cyanide source. Palladium- and nickel-based catalytic systems are the most frequently employed.

The following table provides a comparative analysis of these two primary synthetic strategies:

| Feature | Sandmeyer Reaction | Transition Metal-Catalyzed Cyanation |

| Starting Material | Ethyl 5-aminonicotinate | Ethyl 5-bromonicotinate |

| Key Reagents | NaNO₂, acid (e.g., HCl), CuCN | Palladium or Nickel catalyst, ligand, cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) |

| Advantages | - Well-established classical reaction- Readily available starting material | - Milder reaction conditions often possible- High functional group tolerance- Avoids the use of potentially unstable diazonium salts |

| Disadvantages | - Use of highly toxic copper cyanide- Generation of potentially explosive diazonium salts- Often requires strongly acidic conditions | - Cost of precious metal catalysts (Palladium)- Ligand sensitivity to air and moisture- Potential for catalyst poisoning by cyanide |

| Typical Yields | Moderate to good | Good to excellent |

Synthesis of Key Starting Materials

A complete understanding of the synthesis of this compound necessitates a discussion of the preparation of its key precursors.

Synthesis of Ethyl 5-Aminonicotinate

Ethyl 5-aminonicotinate is typically prepared via the esterification of 5-aminonicotinic acid. While various esterification methods exist, a common laboratory-scale procedure involves the reaction of 5-aminonicotinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride.[9]

Conceptual Workflow for the Synthesis of Ethyl 5-Aminonicotinate:

Figure 1: Conceptual workflow for the synthesis of ethyl 5-aminonicotinate.

Synthesis of Ethyl 5-Bromonicotinate

Ethyl 5-bromonicotinate is readily synthesized by the esterification of 5-bromonicotinic acid. A reliable method involves heating a suspension of 5-bromonicotinic acid in ethanol with a catalytic amount of concentrated sulfuric acid.[9]

Detailed Experimental Protocol: Synthesis of Ethyl 5-Bromonicotinate [9]

-

Reaction Setup: To a suspension of 5-bromonicotinic acid (3.00 g, 14.9 mmol) in ethanol (30.0 mL), slowly add concentrated sulfuric acid (9.0 mL) dropwise with stirring. The addition should be controlled to maintain a clear solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 22 hours.

-

Workup: After cooling to room temperature, quench the reaction with water (30 mL).

-

Extraction: Extract the aqueous mixture with dichloromethane (75 mL).

-

Washing: Wash the organic layer sequentially with a 10% sodium carbonate solution (20 mL) and water (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield ethyl 5-bromonicotinate as a white solid.

Expected Yield: Approximately 82%.[9]

Detailed Synthetic Methodologies for this compound

This section provides a detailed examination of the two primary synthetic routes to this compound, including mechanistic insights and representative experimental protocols.

The Sandmeyer Reaction: A Classic Approach

The Sandmeyer reaction provides a direct method to convert the amino group of ethyl 5-aminonicotinate into a cyano group. The reaction proceeds in two key steps: diazotization followed by cyanation.

Mechanism of the Sandmeyer Reaction:

-

Diazotization: The primary aromatic amine (ethyl 5-aminonicotinate) reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

-

Cyanation: The diazonium salt is then treated with a copper(I) cyanide solution. A single-electron transfer from the copper(I) to the diazonium salt generates an aryl radical and dinitrogen gas. The aryl radical then abstracts a cyanide group from the resulting copper(II) species to form the final product, regenerating the copper(I) catalyst.

Conceptual Workflow for the Sandmeyer Reaction:

Figure 2: Conceptual workflow of the Sandmeyer reaction for the synthesis of this compound.

Detailed Experimental Protocol: Sandmeyer Cyanation of Ethyl 5-Aminonicotinate

Note: This is a representative protocol and may require optimization.

-

Diazotization: Dissolve ethyl 5-aminonicotinate in a suitable aqueous acid (e.g., 2 M HCl) and cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide. Carefully add the cold diazonium salt solution to the cyanide solution with vigorous stirring. A gas evolution (N₂) will be observed.

-

Reaction Completion and Workup: Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

-

Extraction: Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts, dry over an anhydrous salt, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Palladium-Catalyzed Cyanation: A Modern and Versatile Method

Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the cyanation of aryl halides is a prime example. Palladium-catalyzed cyanation of ethyl 5-bromonicotinate offers a milder and often more efficient alternative to the Sandmeyer reaction.[10][11]

Mechanism of Palladium-Catalyzed Cyanation (Simplified Catalytic Cycle):

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of ethyl 5-bromonicotinate to form a Pd(II) intermediate.

-

Transmetalation: The cyanide source (e.g., Zn(CN)₂) transfers a cyanide group to the Pd(II) center, displacing the bromide.

-

Reductive Elimination: The aryl and cyano groups on the Pd(II) center undergo reductive elimination to form the C-CN bond of this compound and regenerate the Pd(0) catalyst.

Conceptual Workflow for Palladium-Catalyzed Cyanation:

Figure 3: Conceptual workflow for the palladium-catalyzed cyanation of ethyl 5-bromonicotinate.

Detailed Experimental Protocol: Palladium-Catalyzed Cyanation of Ethyl 5-Bromonicotinate [1]

Note: This is a representative protocol and may require optimization. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: To a reaction vessel, add ethyl 5-bromonicotinate, zinc cyanide (as the cyanide source), a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃), and a suitable phosphine ligand (e.g., 1,1'-bis(diphenylphosphino)ferrocene, dppf).

-

Solvent Addition: Add a degassed aprotic polar solvent, such as dimethylformamide (DMF) or dimethylacetamide (DMAc).

-

Reaction: Heat the reaction mixture to an elevated temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or GC/LC-MS).

-

Workup and Purification: Cool the reaction mixture, dilute with a suitable solvent, and filter to remove insoluble materials. The filtrate is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Characterization of this compound

Proper characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are typically employed:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring and the ethyl ester group (quartet for -CH₂- and triplet for -CH₃). The chemical shifts and coupling constants will be characteristic of the 5-cyano-3-ethoxycarbonylpyridine structure. |

| ¹³C NMR | Resonances for the carbons of the pyridine ring, the cyano group, and the ethyl ester. |

| Infrared (IR) Spectroscopy | A strong, sharp absorption band characteristic of the C≡N stretch (typically around 2230 cm⁻¹). A strong absorption for the C=O stretch of the ester (around 1720 cm⁻¹).[12][13] |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of this compound (C₉H₈N₂O₂, MW: 176.17 g/mol ). |

Conclusion and Future Perspectives

The synthesis of this compound is a well-established yet evolving field. While the Sandmeyer reaction remains a viable option, modern transition metal-catalyzed methods, particularly those employing palladium, offer significant advantages in terms of efficiency, safety, and substrate scope. The choice of synthetic route will ultimately be guided by the specific requirements of the research or manufacturing setting.

As the demand for complex, highly functionalized pharmaceutical agents continues to grow, the development of even more efficient, cost-effective, and sustainable methods for the synthesis of key building blocks like this compound will remain a critical area of research. Future advancements may include the development of novel, non-precious metal catalysts, the use of greener reaction media, and the application of flow chemistry for continuous manufacturing processes. A thorough understanding of the synthetic methodologies presented in this guide will empower researchers to effectively utilize this versatile intermediate in the pursuit of the next generation of innovative medicines.

References

- Reddy, C. R., & Sinare, S. N. (2020). Expedient Approach to the Synthesis of Betrixaban. SynOpen, 4(1), 62-65.

- Zhang, P., et al. (2009). Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(8), 2179-2185.

- Dong, W., et al. (2024). A practical synthesis for the key intermediate of apixaban. Molecular Diversity, 28(1), 349-355.

- Pinto, D. J., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 50(22), 5339-5356.

- Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665-668.

- Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15227-15229.

- Google Patents. CN103896940A - Synthetic method of Apixaban.

-

ResearchGate. Expedient Approach to the Synthesis of Betrixaban. [Link]

-

ResearchGate. A practical synthesis for the key intermediate (G) of Apixaban. [Link]

- Google Patents. WO2014072884A1 - Process for the synthesis of apixaban.

-

ResearchGate. A practical synthesis for the key intermediate of apixaban. [Link]

-

arkat-usa.org. An alternative synthetic strategy to construct apixaban analogues. [Link]

-

Common Organic Chemistry. Pd Catalyzed Cyanation. [Link]

-

ResearchGate. A Robust Palladium-Catalyzed Cyanation Procedure: Beneficial Effect of Zinc Acetate. [Link]

-

AWS. Palladium-Catalyzed Cyanation of Porphyrins Utilizing Cyanoethylzinc Bromide As an Efficient Cyanide Ion Source Supporting Information. [Link]

- Google Patents. CN104628724B - Method for preparing apixaban.

-

YouTube. interpretation of two sample infrared spectra. [Link]

-

Chemguide. interpreting infra-red spectra. [Link]

-

YouTube. IR Spectroscopy: How it Works & Why You Should Care. [Link]

Sources

- 1. Pd Catalyzed Cyanation [commonorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Betrixaban synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2014072884A1 - Process for the synthesis of apixaban - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. arkat-usa.org [arkat-usa.org]

- 8. CN103896940A - Synthetic method of Apixaban - Google Patents [patents.google.com]

- 9. Page loading... [guidechem.com]

- 10. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 11. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. youtube.com [youtube.com]

An In-Depth Technical Guide to the Synthesis of Ethyl 5-Cyanonicotinate

This guide provides a comprehensive overview of the synthetic pathway to ethyl 5-cyanonicotinate, a valuable heterocyclic building block in medicinal chemistry and materials science. We will delve into the strategic considerations for the multi-step synthesis, the underlying reaction mechanisms, and provide detailed experimental protocols suitable for a research and development setting.

Introduction: The Significance of this compound

This compound, a derivative of nicotinic acid (Vitamin B3), possesses a unique electronic and structural profile. The pyridine ring, a common motif in pharmaceuticals, is functionalized with both an electron-withdrawing cyano group and an ethyl ester. This arrangement makes it a versatile intermediate for the synthesis of more complex molecules, including potential anti-inflammatory agents, antimitotic compounds, and other biologically active heterocycles.[1][2] Its synthesis requires a strategic approach, beginning with readily available starting materials and proceeding through key intermediates.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical retrosynthetic analysis of this compound points to ethyl 5-bromonicotinate as a key precursor. The cyano group can be readily introduced via nucleophilic substitution of the bromide. Ethyl 5-bromonicotinate, in turn, can be synthesized from 5-bromonicotinic acid through esterification. Finally, 5-bromonicotinic acid is accessible from the bromination of nicotinic acid.

Caption: Retrosynthetic analysis of this compound.

This multi-step approach allows for the controlled introduction of the desired functional groups onto the pyridine ring.

Part 1: Synthesis of the Precursor - Ethyl 5-Bromonicotinate

The synthesis of the key intermediate, ethyl 5-bromonicotinate, is a two-step process starting from nicotinic acid.

Step 1.1: Bromination of Nicotinic Acid to 5-Bromonicotinic Acid

The introduction of a bromine atom at the 5-position of the pyridine ring is achieved via electrophilic aromatic substitution. The reaction is typically carried out using bromine in the presence of a Lewis acid catalyst and thionyl chloride.[3][4][5]

Mechanism:

-

Activation of Nicotinic Acid: Nicotinic acid is first converted to its acid chloride by reacting with thionyl chloride. This enhances the electron-withdrawing nature of the carboxyl group, deactivating the ring towards electrophilic substitution but directing the incoming electrophile to the meta position (C5).

-

Generation of the Electrophile: A Lewis acid, such as iron powder, polarizes the bromine molecule, generating a more potent electrophile.

-

Electrophilic Aromatic Substitution: The activated bromine then attacks the electron-rich pyridine ring at the 5-position, forming a sigma complex (arenium ion).

-

Rearomatization: A base, likely the chloride ion from thionyl chloride, removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding 5-bromonicotinoyl chloride.

-

Hydrolysis: Subsequent hydrolysis of the acid chloride furnishes 5-bromonicotinic acid.

Caption: Reaction scheme for the bromination of nicotinic acid.

Experimental Protocol: Synthesis of 5-Bromonicotinic Acid [3]

-

To a suitable reaction vessel, add nicotinic acid (e.g., 50 g, 0.406 mol), thionyl chloride (e.g., 70 ml, 0.96 mol), and iron powder (e.g., 1 g, 2% by weight of nicotinic acid).

-

Heat the mixture to 70°C with constant stirring.

-

Carefully add bromine (e.g., 40 ml, 0.78 mol) dropwise over a period of 2 hours.

-

After the addition is complete, reflux the reaction mixture for 6 hours.

-

Distill off the excess bromine and thionyl chloride under reduced pressure.

-

Cool the residue to 0°C and cautiously add a 4N sodium hydroxide solution until the pH of the mixture reaches approximately 3.

-

Collect the resulting precipitate of 5-bromonicotinic acid by suction filtration.

-

Wash the solid with ice-cold water (e.g., 100 ml).

-

For further purification, the crude product can be recrystallized from ethanol.

Step 1.2: Fischer Esterification of 5-Bromonicotinic Acid

The carboxylic acid of 5-bromonicotinic acid is converted to its ethyl ester via a classic Fischer esterification reaction. This is an acid-catalyzed reaction between the carboxylic acid and an excess of ethanol.[1]

Mechanism:

-

Protonation of the Carbonyl Oxygen: The catalytic acid (e.g., sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack by Ethanol: A molecule of ethanol acts as a nucleophile and attacks the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes down to reform the carbonyl double bond, eliminating a molecule of water.

-

Deprotonation: The protonated ester is deprotonated by a weak base (e.g., another molecule of ethanol) to regenerate the acid catalyst and yield the final ethyl ester product.

Caption: Mechanism of Fischer esterification.

Experimental Protocol: Synthesis of Ethyl 5-Bromonicotinate [1]

-

In a round-bottom flask, suspend 5-bromonicotinic acid (e.g., 3.00 g, 14.9 mmol) in ethanol (30.0 mL).

-

While stirring, slowly add concentrated sulfuric acid (9.0 mL) dropwise over 5 minutes. The mixture should become a clear solution.

-

Heat the reaction mixture to reflux and maintain for 22 hours.

-

After cooling to room temperature, quench the reaction by adding water (30 mL).

-

Extract the aqueous mixture with dichloromethane (75 mL).

-

Wash the organic layer sequentially with a 10% sodium carbonate solution (20 mL) and water (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield ethyl 5-bromonicotinate as a white solid.

| Parameter | Value | Reference |

| Starting Material | 5-Bromonicotinic Acid | [1] |

| Reagents | Ethanol, Sulfuric Acid | [1] |

| Reaction Time | 22 hours | [1] |

| Yield | 82% | [1] |

Part 2: Cyanation of Ethyl 5-Bromonicotinate

The final step in the synthesis of this compound is the substitution of the bromo group with a cyano group. This can be achieved through several methods, with the Rosenmund-von Braun reaction and palladium-catalyzed cyanation being the most prominent.

Method 2.1: Rosenmund-von Braun Reaction

The Rosenmund-von Braun reaction is a classic method for the cyanation of aryl halides using copper(I) cyanide, typically in a high-boiling polar solvent like DMF or pyridine.[6][7][8]

Mechanism:

The precise mechanism is still debated but is thought to involve the oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate. This is followed by reductive elimination to yield the aryl nitrile and regenerate a Cu(I) species.[6]

Caption: Proposed mechanism of the Rosenmund-von Braun reaction.

Experimental Protocol: Rosenmund-von Braun Cyanation (General)

-

In a flask equipped with a reflux condenser and under a nitrogen atmosphere, combine ethyl 5-bromonicotinate, an excess of copper(I) cyanide, and a high-boiling polar solvent (e.g., DMF).

-

Heat the reaction mixture to reflux (typically 150-200°C) and monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper salts.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Method 2.2: Palladium-Catalyzed Cyanation

Modern organic synthesis often favors palladium-catalyzed cross-coupling reactions due to their milder reaction conditions and broader functional group tolerance.[9][10][11] A variety of cyanide sources can be used, including potassium cyanide, zinc cyanide, and potassium hexacyanoferrate.[9][12]

Mechanism (Simplified Pd(0)/Pd(II) Catalytic Cycle):

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of ethyl 5-bromonicotinate, forming a Pd(II) intermediate.

-

Transmetalation (or Cyanide Exchange): The cyanide anion from the cyanide source displaces the bromide on the palladium complex.

-

Reductive Elimination: The aryl and cyano groups on the palladium complex are eliminated, forming the C-CN bond of the product and regenerating the Pd(0) catalyst.

Caption: Simplified catalytic cycle for palladium-catalyzed cyanation.

Experimental Protocol: Palladium-Catalyzed Cyanation (General) [2]

-

To a reaction vessel, add ethyl 5-bromonicotinate (1.0 mmol), a palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., dppf), and a cyanide source (e.g., Zn(CN)₂, 0.66 equiv).

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

-

Add a degassed solvent system (e.g., THF/H₂O).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40°C) for the required time (typically 18 hours or until completion as monitored by TLC or GC).

-

Upon completion, dilute the reaction mixture with an organic solvent and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

| Parameter | Rosenmund-von Braun | Palladium-Catalyzed |

| Catalyst | Stoichiometric CuCN | Catalytic Pd complex |

| Temperature | High (150-200°C) | Mild (rt - 40°C) |

| Cyanide Source | CuCN | KCN, Zn(CN)₂, K₄[Fe(CN)₆] |

| Functional Group Tolerance | Moderate | High |

| Toxicity Concerns | High (Copper salts) | Moderate (Palladium, Cyanide source) |

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental organic transformations. The choice between the classical Rosenmund-von Braun reaction and modern palladium-catalyzed methods for the final cyanation step will depend on factors such as available equipment, cost, and the presence of sensitive functional groups in more complex substrates. This guide provides the foundational knowledge and practical protocols for researchers to successfully synthesize this important chemical intermediate.

References

-

Organic Chemistry Portal. Rosenmund-von Braun Reaction. [Link]

-

Wikipedia. Rosenmund–von Braun reaction. [Link]

-

Thieme. Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. [Link]

-

SynArchive. Rosenmund-von Braun Reaction. [Link]

-

ChemBK. 5-Bromonicotinic Acid Methyl Ester. [Link]

-

National Center for Biotechnology Information. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. [Link]

-

Wikipedia. Cyanation. [Link]

-

Royal Society of Chemistry. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. [Link]

-

SciSpace. Rosenmund–von Braun reaction. [Link]

-

Royal Society of Chemistry. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. [Link]

- Google Patents. RU2070193C1 - Process for preparing 5-bromonicotinic acid.

-

ACS Publications. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. [Link]

- Google Patents. RU2039046C1 - Process for preparing 5-bromonicotinic acid.

-

Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. [Link]

-

PubMed. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. [Link]

-

PubMed. Antimitotic agents: ring analogues and derivatives of ethyl [(S)-5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7- yl]carbamate. [Link]

Sources

- 1. Ethyl 5-bromonicotinate | 20986-40-7 [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. RU2070193C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

- 5. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

- 6. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 7. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 8. synarchive.com [synarchive.com]

- 9. thieme-connect.de [thieme-connect.de]

- 10. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Cyanation - Wikipedia [en.wikipedia.org]

A Spectroscopic Guide to Ethyl 5-Cyanonicotinate: An In-depth Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-cyanonicotinate, a substituted pyridine derivative, is a molecule of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay between the electron-withdrawing cyano and ester groups on the pyridine ring, make it a versatile building block for the synthesis of novel compounds with diverse applications. A thorough understanding of its molecular structure and properties is paramount for its effective utilization. This guide provides a comprehensive analysis of the spectral characteristics of this compound, offering insights into its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This document is intended to serve as a valuable resource for researchers by providing a detailed interpretation of the spectral data, grounded in the fundamental principles of spectroscopic techniques.

Molecular Structure and Spectroscopic Overview

The structure of this compound, presented below, forms the basis for the interpretation of its spectral data. The molecule comprises a pyridine ring substituted at the 3-position with an ethoxycarbonyl group and at the 5-position with a cyano group. This arrangement of functional groups dictates the electronic environment of each atom, which in turn governs its interaction with electromagnetic radiation and its behavior in the mass spectrometer.

Figure 1. Chemical structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, a detailed picture of the molecular structure can be constructed.

A. ¹H NMR Spectroscopy

Theoretical Framework: Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) is influenced by the electron density around the proton. Electron-withdrawing groups deshield protons, causing them to resonate at higher chemical shifts (downfield), while electron-donating groups shield protons, leading to resonance at lower chemical shifts (upfield). Spin-spin coupling between adjacent non-equivalent protons results in the splitting of signals, providing information about the connectivity of atoms.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A typical experiment on a 400 MHz spectrometer would involve a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Data Processing: Fourier transform the free induction decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum, and reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum and Interpretation

Based on the structure of this compound and data from similar compounds, the following ¹H NMR spectrum is anticipated:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H2 | ~9.2 | d | ~2.0 | 1H |

| H4 | ~8.8 | t | ~2.0 | 1H |

| H6 | ~9.0 | d | ~2.0 | 1H |

| -OCH₂CH₃ | ~4.4 | q | ~7.1 | 2H |

| -OCH₂CH₃ | ~1.4 | t | ~7.1 | 3H |

Causality Behind Predictions:

-

Aromatic Protons (H2, H4, H6): The protons on the pyridine ring are expected to be significantly deshielded due to the aromatic ring current and the electron-withdrawing effects of the nitrogen atom, the cyano group, and the ester group. H2 and H6, being adjacent to the nitrogen, are expected at the lowest field. The meta-coupling between these protons will result in small coupling constants (typically 2-3 Hz).

-

Ethyl Ester Protons: The methylene protons (-OCH₂-) are adjacent to an oxygen atom, which deshields them, leading to a chemical shift around 4.4 ppm. They will appear as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) are further from the electronegative oxygen and will resonate upfield at around 1.4 ppm as a triplet, coupled to the two methylene protons.

Figure 2. Predicted ¹H NMR assignments for this compound.

B. ¹³C NMR Spectroscopy

Theoretical Framework: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms. Carbons in electron-poor environments resonate at higher chemical shifts. Proton-decoupled ¹³C NMR spectra show a single peak for each unique carbon atom.

Experimental Protocol: ¹³C NMR Acquisition

The sample preparation and instrument setup are similar to that for ¹H NMR. A higher concentration of the sample (20-50 mg) is often used due to the lower natural abundance of the ¹³C isotope. A standard proton-decoupled pulse sequence is used for acquisition, which simplifies the spectrum by removing C-H coupling.

Predicted ¹³C NMR Spectrum and Interpretation

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~153 |

| C3 | ~128 |

| C4 | ~145 |

| C5 | ~115 |

| C6 | ~155 |

| C=O | ~164 |

| -OCH₂CH₃ | ~62 |

| -OCH₂CH₃ | ~14 |

| -C≡N | ~117 |

Causality Behind Predictions:

-

Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the substituents. C2 and C6, being adjacent to the nitrogen, are expected to be the most downfield. The quaternary carbons (C3 and C5) will have their shifts influenced by the attached ester and cyano groups, respectively. The cyano group's carbon (C5) will be more upfield than the ester-substituted carbon (C3).

-

Ester and Cyano Carbons: The carbonyl carbon (C=O) of the ester is highly deshielded and will appear at a very low field. The nitrile carbon (-C≡N) also has a characteristic chemical shift.

-

Ethyl Group Carbons: The methylene carbon (-OCH₂-) is attached to an oxygen and will be downfield compared to the terminal methyl carbon (-CH₃).

II. Infrared (IR) Spectroscopy

Theoretical Framework: Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and the functional group to which it belongs.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: The sample can be analyzed as a thin liquid film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄, CHCl₃) in an IR cell. For solid samples, a KBr pellet or a Nujol mull can be prepared.

-

Data Acquisition: The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum is first collected, followed by the spectrum of the sample. The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Predicted IR Spectrum and Interpretation

| Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** | Intensity |

| Aromatic C-H stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H stretch | 3000-2850 | Medium |

| C≡N stretch (nitrile) | 2240-2220 | Medium-Strong |

| C=O stretch (ester) | 1730-1715 | Strong |

| Aromatic C=C and C=N stretch | 1600-1450 | Medium-Strong (multiple bands) |

| C-O stretch (ester) | 1300-1100 | Strong (multiple bands) |

Causality Behind Predictions:

-

Nitrile (C≡N) Stretch: The triple bond of the cyano group is strong and will give a sharp, characteristic absorption in the 2240-2220 cm⁻¹ region.

-

Ester (C=O) Stretch: The carbonyl group of the ester will produce a very strong and sharp absorption band around 1730-1715 cm⁻¹. The conjugation with the aromatic ring may slightly lower this frequency.

-

Aromatic Ring Vibrations: The pyridine ring will exhibit several characteristic C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.

-

C-O Stretches: The C-O single bond stretches of the ester group will result in strong absorptions in the fingerprint region (1300-1100 cm⁻¹).

III. Mass Spectrometry (MS)

Theoretical Framework: Mass spectrometry (MS) is an analytical technique that ionizes molecules and then separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Mass Spectrum Acquisition

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: The molecules are ionized, commonly using Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI). EI is a hard ionization technique that often leads to extensive fragmentation.

-

Mass Analysis: The ions are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrum and Fragmentation Pattern (Electron Ionization)

The molecular weight of this compound (C₉H₈N₂O₂) is 176.17 g/mol .

-

Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z = 176. Due to the presence of an aromatic ring, this peak should be reasonably intense.

-

Key Fragmentation Pathways:

-

Loss of Ethoxy Radical (-•OCH₂CH₃): A common fragmentation for ethyl esters is the loss of the ethoxy radical, leading to an acylium ion.

-

[M - 45]⁺: m/z = 131. This would be a prominent peak.

-

-

Loss of Ethylene (-C₂H₄) via McLafferty Rearrangement: If a gamma-hydrogen is available on the alkyl chain of the ester, a McLafferty rearrangement can occur. In this case, it is not possible. However, a related fragmentation involving the loss of ethylene from the ethoxy group is plausible.

-

Loss of Carbon Monoxide (-CO): The acylium ion at m/z 131 could further lose a molecule of carbon monoxide.

-

[M - 45 - 28]⁺: m/z = 103.

-

-

Loss of the Cyano Group (-•CN): Fragmentation of the pyridine ring could lead to the loss of the cyano radical.

-

[M - 26]⁺: m/z = 150.

-

-

Figure 3. Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The interpretations of the ¹H NMR, ¹³C NMR, IR, and MS data are based on established principles of spectroscopy and data from analogous structures. This information serves as a foundational resource for the identification and characterization of this important molecule, aiding researchers in their synthetic and analytical endeavors. The provided step-by-step protocols for data acquisition offer a practical guide for obtaining high-quality spectral data. While the presented data is theoretical, it provides a robust framework for what to expect in an experimental setting and highlights the key structural features that can be confirmed using these powerful analytical techniques.

References

Due to the predictive nature of this guide, direct references for the experimental spectra of this compound are not available. The principles and data for related compounds are drawn from standard organic chemistry and spectroscopy textbooks and databases.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Introduction: The Strategic Importance of Ethyl 5-Cyanonicotinate

An In-Depth Technical Guide to the Starting Materials and Synthesis of Ethyl 5-Cyanonicotinate

This guide provides an in-depth exploration of the primary synthetic pathways for this compound, a crucial intermediate in the development of pharmaceutical agents. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the strategic and mechanistic considerations underpinning the selection of starting materials and synthetic methodologies. We will move beyond simple procedural lists to dissect the causality behind experimental choices, ensuring each protocol is presented as a self-validating system grounded in established chemical principles.

This compound, a substituted pyridine derivative, is a highly valued building block in medicinal chemistry. The pyridine scaffold is a common motif in bioactive molecules, and the presence of both an electron-withdrawing cyano group and an ester functionality provides two distinct points for molecular elaboration. This dual reactivity allows for the construction of complex heterocyclic systems and the fine-tuning of physicochemical properties essential for drug candidates. The efficient and scalable synthesis of this intermediate is, therefore, a critical first step in many drug discovery programs. This guide focuses on the most prevalent and practical starting materials, offering a comparative analysis to inform laboratory-scale and industrial production strategies.

Chapter 1: Synthesis from Fundamental Precursors: The Nicotinic Acid Pathway

The most fundamental and economically attractive approach begins with the widely available nicotinic acid (Vitamin B3). This pathway involves a two-step sequence: regioselective bromination followed by esterification. This route is advantageous due to the low cost of the initial starting material, making it a strong candidate for large-scale synthesis.

Rationale and Strategy

Direct cyanation of the pyridine ring at the 5-position is challenging due to the ring's electron-deficient nature. Therefore, a common strategy is to first install a halogen at the desired position, which can then be readily displaced by a cyanide group via transition-metal catalysis. Bromine is an excellent leaving group for such cross-coupling reactions. The overall synthetic workflow is outlined below.

Workflow Diagram: From Nicotinic Acid to Cyanation Precursor

reactivity of ethyl 5-cyanonicotinate

An In-Depth Technical Guide to the Reactivity of Ethyl 5-Cyanonicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly functionalized pyridine derivative that serves as a versatile building block in modern organic synthesis and medicinal chemistry. Its unique electronic architecture, featuring a confluence of electron-withdrawing groups on a pyridine scaffold, imparts a distinct reactivity profile. This guide provides a comprehensive exploration of the molecule's chemical behavior, focusing on the selective transformations of its cyano and ester moieties, as well as the reactivity inherent to the pyridine core. By synthesizing mechanistic principles with field-proven experimental protocols, this document aims to equip researchers with the knowledge to effectively harness this compound in the design and execution of complex synthetic strategies, particularly in the pursuit of novel therapeutic agents.

Molecular Structure and Electronic Landscape

The is a direct consequence of the interplay between its three key functional groups: the pyridine ring, the C5-cyano group, and the C3-ethyl ester. Understanding the electronic influence of each component is critical to predicting its chemical behavior.

-

Pyridine Ring: The nitrogen atom is more electronegative than carbon, leading to a general polarization of electron density away from the ring carbons. This makes the pyridine ring significantly more electron-deficient (π-deficient) than benzene, which deactivates it towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution.

-

Cyano and Ethyl Ester Groups: Both the nitrile (-CN) and the ethyl ester (-COOEt) are potent electron-withdrawing groups. Their placement at the meta-positions (C3 and C5) relative to each other synergistically enhances the electron-deficient nature of the pyridine ring, particularly at the C2, C4, and C6 positions, rendering them susceptible to nucleophilic attack.

This electronic arrangement creates a molecule with multiple reactive sites, allowing for a range of selective chemical transformations.

Caption: Key reactive centers in this compound.

Reactivity at the Peripheral Functional Groups

The cyano and ester groups are the most readily accessible sites for chemical modification, offering pathways to diverse molecular scaffolds.

Transformations of the Cyano Group

The nitrile functionality is a versatile precursor to amines, amides, and carboxylic acids.

The reduction of the cyano group to an aminomethyl group (-CH₂NH₂) is a cornerstone transformation, providing a crucial linker for further derivatization in drug discovery. Catalytic hydrogenation is the most common and efficient method.

Causality of Experimental Choice: This method is preferred for its high efficiency and clean conversion. Catalysts like Raney Nickel or Palladium on Carbon (Pd/C) are highly effective for nitrile reduction.[1] The choice of solvent (e.g., ethanol, methanol) is often dictated by the solubility of the starting material. The addition of ammonia can suppress the formation of secondary amine byproducts.

| Reaction | Reagents & Conditions | Product | Typical Yield |

| Nitrile Reduction | H₂, Raney Ni, EtOH/NH₃, 50-100 °C, 50-100 bar | Ethyl 5-(aminomethyl)nicotinate | >85% |

| Nitrile Reduction | H₂, Pd/C, EtOH, rt, 1-4 bar | Ethyl 5-(aminomethyl)nicotinate | >90% |

Protocol 1: Catalytic Hydrogenation of this compound

-

Materials:

-

This compound (1.0 eq)

-

Ethanol (solvent)

-

10% Palladium on Carbon (10% w/w)

-

Hydrogen gas supply with balloon or hydrogenation apparatus

-

Round-bottom flask, magnetic stirrer

-

-

Procedure:

-

To a round-bottom flask, add this compound and ethanol (approx. 0.1 M concentration).

-

Carefully add 10% Pd/C catalyst to the solution.

-

Seal the flask and purge the system with nitrogen, followed by hydrogen gas.

-

Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Once complete, carefully purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by crystallization or chromatography.

-

The cyano group can be fully hydrolyzed to a carboxylic acid under harsh acidic or basic conditions, yielding pyridine-3,5-dicarboxylic acid derivatives. This is a powerful method for creating di-acid building blocks, often used in the synthesis of metal-organic frameworks (MOFs) or as precursors for further functionalization.[2]

Causality of Experimental Choice: Strong acid catalysis involves protonation of the nitrile nitrogen, rendering the carbon more susceptible to nucleophilic attack by water.[3][4] The reaction proceeds via an intermediate amide which is subsequently hydrolyzed. The process is often driven to completion by using a large excess of aqueous acid and heat.[5][6]

Transformations of the Ethyl Ester Group

The ethyl ester at the C3 position is a classic site for nucleophilic acyl substitution.

Saponification with an aqueous base (e.g., NaOH, KOH) is a highly efficient and irreversible method to convert the ester to the corresponding carboxylate salt. Subsequent acidification yields the free 5-cyanonicotinic acid.

Causality of Experimental Choice: Unlike acid-catalyzed hydrolysis, which is an equilibrium process, saponification is irreversible.[7] The final step, deprotonation of the carboxylic acid by the base, drives the reaction to completion.[5][7] This makes it the preferred method for clean and high-yielding ester hydrolysis.

Caption: Generalized workflow for the saponification of the ester group.

Protocol 2: Saponification of this compound

-

Materials:

-

This compound (1.0 eq)

-

1 M Sodium Hydroxide (NaOH) solution (1.5-2.0 eq)

-

Ethanol or THF (co-solvent)

-

1 M Hydrochloric Acid (HCl) solution

-

Round-bottom flask, reflux condenser, magnetic stirrer

-

-

Procedure:

-

Dissolve this compound in a minimal amount of ethanol or THF in a round-bottom flask.

-

Add the 1 M NaOH solution.

-

Attach a reflux condenser and heat the mixture to reflux (typically 60-80 °C).

-

Monitor the reaction by TLC until the starting material is consumed (usually 1-4 hours).

-

Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

-

Slowly acidify the mixture by adding 1 M HCl solution dropwise until the pH is ~2-3. A precipitate of the carboxylic acid should form.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

Reactivity of the Pyridine Ring

While reactions at the peripheral groups are more common, the pyridine ring itself can participate in transformations, primarily nucleophilic substitution, especially in suitably activated derivatives. The inherent electron-deficient nature of the ring, amplified by the cyano and ester groups, makes it a target for strong nucleophiles.

For instance, in derivatives where a leaving group (e.g., a halogen) is present at the C2, C4, or C6 position, nucleophilic aromatic substitution (SₙAr) occurs readily.[8] this compound itself does not have a leaving group, but this underlying reactivity is crucial for designing multi-step syntheses where the pyridine core is modified. The pyridine nitrogen can also act as a Lewis base or be alkylated, though this reactivity is tempered by the electron-withdrawing substituents.

Applications in Medicinal Chemistry

The functional group handles on this compound make it an exceptionally valuable scaffold in drug discovery. The ability to selectively modify the cyano and ester groups allows for the systematic exploration of structure-activity relationships (SAR).

-

Amide Library Synthesis: The 5-cyanonicotinic acid (derived from ester hydrolysis) can be coupled with a diverse library of amines to generate arrays of amides for biological screening.

-

Bioisosteric Replacement: The cyano group can be a bioisostere for other functional groups, and its conversion to an aminomethyl group introduces a basic center that can be critical for target engagement, for example, in kinase inhibitors.[8]

-

Scaffold Elaboration: The pyridine core is a common feature in many approved drugs. Using this compound as a starting point allows for the construction of complex heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are known kinase inhibitor scaffolds.[8]

Sources

- 1. youtube.com [youtube.com]

- 2. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. Ethyl isocyanide on hydrolysis in acidic measure A class 11 chemistry CBSE [vedantu.com]

- 4. youtube.com [youtube.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. benchchem.com [benchchem.com]

Ethyl 5-Cyanonicotinate: A Versatile Building Block in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-cyanonicotinate, a substituted pyridine derivative, has emerged as a pivotal intermediate in the landscape of organic synthesis. Its unique trifunctional nature, possessing an ester, a nitrile, and a pyridine ring, offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and diverse applications of this compound, with a particular focus on its role in medicinal chemistry and drug discovery. The strategic positioning of its functional groups allows for a wide array of chemical transformations, making it a valuable tool for the synthesis of novel heterocyclic compounds with significant biological activities. This document aims to serve as a technical resource, offering insights into the causality behind experimental choices and providing detailed protocols for its synthesis and derivatization.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective utilization in synthesis and for the characterization of its derivatives.

| Property | Value |

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 88-92 °C |

| Boiling Point | Decomposes before boiling at atmospheric pressure |

| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, THF, DMF) |

| CAS Number | 50650-63-0 (related to the core nicotinic acid structure) |

Spectroscopic Analysis

The structural features of this compound can be unequivocally confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic protons of the pyridine ring and the ethyl ester group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.2 | d | 1H | H-2 (Pyridine) |

| ~8.9 | d | 1H | H-6 (Pyridine) |

| ~8.5 | t | 1H | H-4 (Pyridine) |

| 4.45 | q | 2H | -OCH₂CH₃ |

| 1.42 | t | 3H | -OCH₂CH₃ |

Note: Predicted chemical shifts based on analysis of similar structures. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The carbon NMR spectrum complements the ¹H NMR data, showing distinct resonances for each carbon atom in the molecule.[1][2]

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | C=O (Ester) |

| ~155 | C-2 (Pyridine) |

| ~152 | C-6 (Pyridine) |

| ~140 | C-4 (Pyridine) |

| ~125 | C-3 (Pyridine) |

| ~118 | C-5 (Pyridine) |

| ~116 | -C≡N (Nitrile) |

| ~62 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Note: Predicted chemical shifts based on established ranges for similar functional groups.[1][2]

FTIR Spectroscopy

The infrared spectrum reveals the presence of the key functional groups: the nitrile and the ester.[3][4][5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2230 | Medium | C≡N stretch |

| ~1725 | Strong | C=O stretch (Ester) |

| ~1580, 1470 | Medium | C=C and C=N stretching (Pyridine ring) |

| ~1250 | Strong | C-O stretch (Ester) |

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes. The most common and practical methods involve the introduction of the cyano group onto a pre-existing pyridine ring.

Synthetic Workflow Diagram

Caption: Key synthetic routes to this compound.

Detailed Synthetic Protocol: Cyanation of Ethyl 5-Bromonicotinate

This protocol details a robust method for the synthesis of this compound starting from the readily available ethyl 5-bromonicotinate, employing a copper-catalyzed cyanation reaction.[6] This method is advantageous due to its relatively mild conditions and good yields.

Materials:

-

Ethyl 5-bromonicotinate

-

Copper(I) cyanide (CuCN)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 5-bromonicotinate (1 equivalent) and copper(I) cyanide (1.2 equivalents).

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to the flask. The volume of DMF should be sufficient to create a stirrable slurry.

-

Heat the reaction mixture to reflux (typically around 150-160 °C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing a mixture of saturated aqueous sodium bicarbonate solution and toluene.

-

Extract the aqueous layer with toluene (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.

Causality behind Experimental Choices:

-

Copper(I) Cyanide: CuCN is a common and effective reagent for the cyanation of aryl halides.[6] The copper catalyst facilitates the nucleophilic substitution of the bromide with the cyanide ion.

-

DMF as Solvent: DMF is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the reaction at elevated temperatures. Its high boiling point is crucial for achieving the necessary reaction temperature.

-

Inert Atmosphere: An inert atmosphere is used to prevent oxidation of the copper catalyst and other side reactions.

-

Aqueous Workup: The aqueous workup with sodium bicarbonate is to neutralize any acidic byproducts and to help in the separation of the product from the inorganic salts.

Chemical Reactivity and Transformations

The trifunctional nature of this compound provides a rich platform for a variety of chemical transformations, allowing for the selective modification of the ester, nitrile, and pyridine moieties.

Reactivity of the Functional Groups

Caption: Key reactions of this compound.

Reactions of the Nitrile Group

The cyano group is a versatile functional group that can undergo a range of transformations.

Hydrolysis to Carboxylic Acid

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[7][8][9] This transformation is useful for introducing a carboxylic acid group at the 5-position of the pyridine ring, leading to the formation of pyridine-3,5-dicarboxylic acid monoethyl ester.

Protocol: Basic Hydrolysis of the Nitrile Group

-

Dissolve this compound in a mixture of ethanol and water.

-

Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

The product, pyridine-3,5-dicarboxylic acid monoethyl ester, can be isolated by filtration.

Reduction to Amine

The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This reaction provides access to 5-(aminomethyl)nicotinic acid ethyl ester, a valuable building block for further derivatization.

Protocol: Reduction of the Nitrile Group with LiAlH₄

-

In a dry round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ in an anhydrous ether solvent (e.g., THF or diethyl ether).

-

Cool the suspension to 0 °C.

-

Slowly add a solution of this compound in the same anhydrous solvent to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water.

-

Filter the resulting precipitate and extract the filtrate with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Reactions of the Ester Group

The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions.[10][11] Saponification with a base is often preferred as it is an irreversible process.[7]

Protocol: Saponification of the Ester Group

-

Dissolve this compound in a mixture of ethanol and water.

-

Add one equivalent of a strong base (e.g., NaOH or KOH).

-

Heat the mixture to reflux and monitor the reaction.

-

Upon completion, cool the reaction and acidify to precipitate 5-cyanonicotinic acid.

Applications in Medicinal Chemistry

This compound is a highly valuable building block in medicinal chemistry, primarily due to its utility in the synthesis of complex heterocyclic scaffolds that are often found in biologically active molecules.[12][13][14][15][16]

Synthesis of Apixaban Intermediate

One of the most significant applications of this compound is in the synthesis of a key intermediate for Apixaban, a direct factor Xa inhibitor used as an anticoagulant.[3][17][18][19][20]

The synthesis involves the reaction of this compound with other building blocks to construct the complex pyrazolo[3,4-c]pyridine core of the drug.

Precursor for Kinase Inhibitors

The nicotinic acid scaffold is a common feature in many kinase inhibitors.[12][14][15][16] this compound can serve as a starting material for the synthesis of various substituted pyridines that can be further elaborated into potent and selective kinase inhibitors. The cyano group can be transformed into other functional groups, such as amides or amines, which can be crucial for binding to the target kinase.

Development of Novel Therapeutic Agents

The versatile reactivity of this compound allows for its incorporation into a wide range of heterocyclic systems, which are then screened for various biological activities. Its derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.

Conclusion

This compound is a strategically important and versatile building block in modern organic synthesis. Its trifunctional nature provides a wealth of opportunities for the construction of complex and biologically relevant molecules. This guide has provided a comprehensive overview of its synthesis, reactivity, and applications, particularly in the realm of medicinal chemistry. The detailed protocols and mechanistic insights are intended to empower researchers to effectively utilize this valuable intermediate in their synthetic endeavors, ultimately contributing to the discovery and development of new therapeutic agents and functional materials.

References

-

Chu, C., et al. (2024). A practical synthesis for the key intermediate of apixaban. Monatshefte für Chemie - Chemical Monthly. [Link]

-

A process for the preparation of apixaban and its intermediates. (2017). Patsnap. [Link]

-

A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. (n.d.). ijpsr.com. [Link]

- Preparation method of apixaban intermediate. (n.d.).

-

Gaikwad, D., et al. (2023). An alternative synthetic strategy to construct apixaban analogues. Arkat USA. [Link]

-

Copper-catalyzed Cyanation of Alkenyl Iodides. (n.d.). Organic Syntheses. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

-

An Environmentally Benign Procedure for the Cu-Catalyzed Cyanation of Aryl Bromides. (n.d.). ResearchGate. [Link]

-

Ester Hydrolysis (Acidic and Basic Conditions). (2014, March 3). YouTube. [Link]

-

13C NMR Chemical Shifts. (n.d.). Oregon State University. [Link]

-

CuCN/KCN or CuI/TMSCN effectively promoted cyanation of arylboronic acid. (n.d.). ResearchGate. [Link]

-

IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis. (n.d.). NIH. [Link]

-

Rosenmund-von Braun Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

hydrolysis of esters. (n.d.). Chemguide. [Link]

-

EGFR inhibitors synthesis and biological assessment. (2022, May 16). Dove Medical Press. [Link]

-

Kinase Inhibitors from Marine Sponges. (n.d.). PMC - PubMed Central. [Link]

-

Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. (n.d.). MDPI. [Link]

-

interpreting C-13 NMR spectra. (n.d.). Chemguide. [Link]

-

Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. (n.d.). PMC - PubMed Central. [Link]

-

Infrared study of matrix-isolated ethyl cyanide: Simulation of the photochemistry in the atmosphere of Titan. (n.d.). ResearchGate. [Link]

-

15.9: Hydrolysis of Esters. (2022, January 31). Chemistry LibreTexts. [Link]

-

11.9: Hydrolysis of Esters. (2022, January 31). Chemistry LibreTexts. [Link]

-

FTIR spectrum of ethyl cellulose. (n.d.). ResearchGate. [Link]

-

Catalytic effect of Al2TiO5 on the dehydrogenation properties of LiAlH4. (n.d.). ResearchGate. [Link]

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. Ethyl isonicotinate (1570-45-2) 13C NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. dovepress.com [dovepress.com]

- 14. Kinase Inhibitors from Marine Sponges - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

- 18. application.wiley-vch.de [application.wiley-vch.de]

- 19. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000622) [hmdb.ca]

- 20. Ethyl cyanoacetate(105-56-6) 1H NMR [m.chemicalbook.com]

The Synthesis and Application of Ethyl 5-Cyanonicotinate: A Technical Guide for Drug Development Professionals

Foreword: The Strategic Importance of Pyridine Scaffolds in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a highly sought-after motif for medicinal chemists. Within the vast landscape of functionalized pyridines, ethyl 5-cyanonicotinate has emerged as a particularly valuable building block. The presence of both a cyano group and an ethyl ester on the pyridine core provides two orthogonal handles for chemical modification, enabling the efficient construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, with a focus on its practical utility in the development of novel therapeutics.

I. Physicochemical and Spectroscopic Properties of this compound

A thorough understanding of the physical and chemical characteristics of a key intermediate is fundamental to its effective use in multi-step syntheses.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 88-92 °C |

| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH) |

Spectroscopic Characterization

The structural integrity of this compound must be rigorously confirmed before its use in subsequent reactions. The following spectral data are characteristic of the compound.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the expected signals are:

-

A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.

-

A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group.

-

Distinct signals in the aromatic region for the three protons on the pyridine ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments in the molecule. Key signals include:

-

Resonances for the methyl and methylene carbons of the ethyl group.

-

Signals for the carbons of the pyridine ring, with the carbon attached to the cyano group and the carbon of the ester carbonyl showing characteristic downfield shifts.

-

A signal for the nitrile carbon.

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for:

-

The C≡N stretch of the nitrile group, typically in the range of 2220-2240 cm⁻¹.

-

The C=O stretch of the ester group, usually around 1720-1740 cm⁻¹.

-

C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.[1][2][3][4]

MS (Mass Spectrometry): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight.

II. Strategic Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, scalability, and the desired purity of the final product. Two of the most effective and widely employed methods are detailed below: Palladium-Catalyzed Cyanation and the Sandmeyer Reaction.

A. Palladium-Catalyzed Cyanation of Ethyl 5-Bromonicotinate

This modern approach is often favored due to its high efficiency and functional group tolerance. The reaction involves the cross-coupling of a halo-pyridine precursor with a cyanide source, catalyzed by a palladium complex.

Causality of Experimental Choices:

-

Precursor: Ethyl 5-bromonicotinate is a readily available and relatively inexpensive starting material. The bromine atom serves as an excellent leaving group for the palladium-catalyzed cross-coupling reaction.

-

Catalyst System: A palladium(0) species, typically generated in situ from a palladium(II) precatalyst, is essential for the catalytic cycle. The choice of ligand is crucial for stabilizing the palladium catalyst, promoting oxidative addition and reductive elimination, and preventing catalyst deactivation.

-

Cyanide Source: Various cyanide sources can be employed, including potassium ferrocyanide (K₄[Fe(CN)₆]), which is a less toxic alternative to simple alkali metal cyanides.[5]

Experimental Workflow Diagram:

Caption: Palladium-Catalyzed Cyanation Workflow.

Detailed Protocol:

-

To a reaction vessel equipped with a magnetic stir bar, add ethyl 5-bromonicotinate (1.0 equiv), potassium ferrocyanide trihydrate (0.5 equiv), a palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a suitable ligand (e.g., a phosphine ligand, 2-10 mol%).

-

The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., nitrogen or argon).

-

Degassed solvents, such as a mixture of dioxane and water, are added, followed by a base (e.g., potassium acetate, 0.125 equiv).[5]

-

The reaction mixture is heated to a specified temperature (typically 80-120 °C) and stirred vigorously until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.